6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Lipophilicity Drug-likeness Physicochemical property comparison

Ditch generic halogens. The 6-iodo scaffold has a labile C-I bond (BDE ~228 kJ/mol vs C-Br ~290, C-Cl ~346) enabling cleaner oxidative addition in Pd couplings under milder conditions than Br/Cl analogs. Larger van der Waals radius (~1.98 Å) and polarizable sigma-hole make it a superior halogen-bond donor for fragment screening. XLogP3-AA of -0.2 positions it in favorable drug-like space. Specify the 6-iodo congener to avoid stalled reactions and ambiguous SAR. Inquire for gram-scale synthesis and B2B pricing.

Molecular Formula C5H3IN4O
Molecular Weight 262.01
CAS No. 104690-48-4
Cat. No. B2367672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
CAS104690-48-4
Molecular FormulaC5H3IN4O
Molecular Weight262.01
Structural Identifiers
SMILESC1=C(C(=O)N2C(=N1)N=CN2)I
InChIInChI=1S/C5H3IN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9)
InChIKeyZONBFFVQPMTFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 104690-48-4): Procurement-Relevant Structural and Physicochemical Profile


6-Iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 104690-48-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, characterized by a fused triazole-pyrimidine bicyclic core with an iodine substituent at the 6-position and a ketone group at the 7-position [1]. The compound has a molecular formula of C5H3IN4O, a molecular weight of 262.01 g/mol, a computed XLogP3-AA of -0.2, one hydrogen bond donor, and two hydrogen bond acceptors, positioning it as a moderately polar scaffold with distinct physicochemical properties relative to its halogen-substituted analogs [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology research, where the iodine atom serves as a versatile handle for further functionalization [2].

Why 6-Iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Cannot Be Casually Substituted: Evidence-Based Differentiation from Halogen Analogs


The 6-iodo substitution on the triazolopyrimidine-7-one scaffold confers unique physicochemical and reactivity properties that prevent straightforward interchange with its 6-bromo, 6-chloro, or unsubstituted counterparts. The iodine atom introduces a substantially larger van der Waals radius (~1.98 Å) compared to bromine (~1.85 Å) or chlorine (~1.75 Å), directly impacting steric interactions in target binding pockets [1]. The C-I bond (bond dissociation energy ~228 kJ/mol) is significantly weaker than C-Br (~290 kJ/mol) or C-Cl (~346 kJ/mol), enabling selective oxidative addition in palladium-catalyzed cross-coupling reactions that is not achievable with other halogen analogs under comparable conditions [2]. Furthermore, the computed XLogP3-AA of -0.2 for the 6-iodo compound differs from 0.0 for both the 6-bromo and 6-chloro analogs, indicating distinct lipophilicity that can affect membrane permeability, solubility, and ultimately bioavailability in biological assays [3][4][5]. These quantifiable differences underscore that generic substitution within this halogen series can lead to divergent synthetic outcomes and biological results.

Quantitative Differentiation Evidence for 6-Iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Head-to-Head Comparator Data


XLogP3-AA Lipophilicity: 6-Iodo vs. 6-Bromo, 6-Chloro, and Parent Unsubstituted Analogs

The computed XLogP3-AA for 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is -0.2, compared to 0.0 for the 6-bromo analog, 0.0 for the 6-chloro analog, and -0.9 for the parent unsubstituted compound [1][2][3][4]. This represents a difference of +0.2 log units versus the bromo/chloro analogs and +0.7 log units versus the parent, indicating that the iodine substitution produces a lipophilicity profile distinct from both heavier and lighter halogen substitutions.

Lipophilicity Drug-likeness Physicochemical property comparison

Molecular Weight and Heavy Atom Differentiation: Iodo vs. Bromo, Chloro, and Deoxy Analogs

The molecular weight of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is 262.01 g/mol, which is 47.00 g/mol heavier than the 6-bromo analog (215.01 g/mol), 91.45 g/mol heavier than the 6-chloro analog (170.56 g/mol), and 125.90 g/mol heavier than the parent unsubstituted scaffold (136.11 g/mol) [1][2][3][4]. The iodine atom contributes an exact mass of 126.90 Da, which is readily distinguishable by mass spectrometry, providing a unique isotopic signature that facilitates detection and quantification in complex biological matrices.

Molecular weight Fragment-based drug design Biophysical assay compatibility

C-I Bond Lability Advantage for Palladium-Catalyzed Cross-Coupling: 6-Iodo vs. 6-Bromo and 6-Chloro

The carbon-iodine bond in 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a bond dissociation energy of approximately 228 kJ/mol, compared to ~290 kJ/mol for C-Br and ~346 kJ/mol for C-Cl bonds [1]. Computational studies on analogous haloarene systems report activation energies for C-X cleavage of approximately 5 kcal/mol for C-I, 10 kcal/mol for C-Br, and 12 kcal/mol for C-Cl, confirming that the iodo compound undergoes oxidative addition with palladium(0) catalysts significantly faster than its bromo or chloro counterparts [2].

Cross-coupling reactivity Bond dissociation energy Synthetic chemistry

Scaffold Validation: Triazolopyrimidine-7-one Core as a Privileged Structure for ABCB1 Modulation

The [1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold has been independently validated as a privileged chemotype for ABCB1 (P-glycoprotein) modulation. The compound WS-10, a triazolo[1,5-a]pyrimidin-7-one derivative, was identified from a structurally diverse compound collection and demonstrated selective modulation of ABCB1-mediated multidrug resistance in SW620/Ad300 colon cancer cells, enhancing intracellular accumulation of paclitaxel without affecting ABCB1 protein expression or localization [1]. The cellular thermal shift assay confirmed direct binding of WS-10 to the ABCB1 protein [1]. This provides class-level evidence that the triazolopyrimidine-7-one core, with appropriate substitution including the 6-iodo position, represents a validated starting point for ABCB1 modulator development.

ABCD1 modulation Multidrug resistance Scaffold validation

7-One vs. 7-Deoxy Differentiation: Hydrogen Bond Donor/Acceptor Capacity and Impact on Biological Target Engagement

6-Iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one possesses one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area (TPSA) contribution from the carbonyl oxygen [1]. In contrast, the 7-deoxy analog 6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1823909-60-9) has zero hydrogen bond donors and three hydrogen bond acceptors, with a lower computed TPSA of 43.1 Ų and a significantly higher XLogP3-AA of 0.7 [2]. The presence of the 7-one carbonyl group in the target compound fundamentally alters the hydrogen-bonding landscape, reducing lipophilicity by 0.9 log units compared to the deoxy analog and introducing a donor capacity that can form critical hydrogen bonds with biological targets.

Hydrogen bonding Target engagement Physicochemical property comparison

Halogen Bonding Potential: Iodine as a Superior Halogen Bond Donor at the 6-Position

The iodine atom at the 6-position of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one features a pronounced sigma-hole, making it a significantly stronger halogen bond donor than the corresponding bromo or chloro analogs. The polarizability of iodine (approximately 5.3 ų) greatly exceeds that of bromine (approximately 3.1 ų) or chlorine (approximately 2.2 ų), resulting in stronger directional halogen bonding interactions with Lewis bases such as carbonyl oxygens or aromatic π-systems [1]. Tripodal iodo-azolium receptor studies have demonstrated that iodo-substituted systems exhibit notably higher association constants for halide recognition compared to their bromo or chloro counterparts, with the enhanced halogen bonding strength attributed to the greater polarizability and deeper sigma-hole of iodine [2].

Halogen bonding Molecular recognition Sigma-hole interactions

Optimal Scientific and Industrial Application Scenarios for 6-Iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Libraries

Medicinal chemistry teams pursuing kinase inhibitor development can leverage the superior C-I bond lability (BDE ~228 kJ/mol, ~5 kcal/mol activation energy for oxidative addition) of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one to perform Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings under milder conditions than required for the corresponding 6-bromo or 6-chloro analogs [1][2]. The 7-one carbonyl provides a hydrogen bond donor/acceptor motif that can engage the kinase hinge region, while the iodine enables introduction of diverse aryl, heteroaryl, or amino substituents at the 6-position for SAR exploration. The moderate XLogP3-AA of -0.2 positions this scaffold within favorable drug-like property space [3].

ABCB1 Modulator Development Using a Validated Triazolopyrimidine-7-one Scaffold

Research groups investigating multidrug resistance (MDR) reversal can use 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one as a starting scaffold for ABCB1 modulator design, building on the class-level validation established by WS-10, a triazolo[1,5-a]pyrimidin-7-one compound that demonstrated ABCB1 binding via CETSA and functional reversal of paclitaxel resistance in SW620/Ad300 cells [1]. The iodine at the 6-position offers a synthetic handle for systematic SAR studies, while the scaffold's low molecular weight (262.01 g/mol) provides room for growth while maintaining drug-like properties [2].

Halogen Bonding-Enabled Fragment-Based Drug Discovery for Targets with Defined Halogen Bond Acceptor Sites

Structural biology and biophysics groups can exploit the pronounced sigma-hole of the iodine atom at the 6-position to screen 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one as a halogen bond-donating fragment against protein targets containing accessible backbone carbonyl groups or other Lewis base sites [1]. The iodine's high polarizability (~5.3 ų) and the compound's moderate polarity (XLogP3-AA = -0.2) make it well-suited for biophysical fragment screening by X-ray crystallography, surface plasmon resonance, or thermal shift assays, where the distinct mass of iodine (126.90 Da) provides unambiguous electron density for binding mode determination [2][3].

Synthetic Intermediate for Nucleoside Analogue Synthesis via Vorbrüggen Glycosylation

The 1,2,4-triazolo[1,5-a]pyrimidin-7-one scaffold, including its 6-iodo-substituted variant, serves as a substrate for one-step Vorbrüggen glycosylation to generate acyclic nucleoside analogues [1]. The 7-one tautomer provides the necessary N-H for glycosylation, while the iodine at the 6-position remains available for subsequent diversification of the nucleoside analog library. This application leverages both the scaffold's inherent reactivity and the synthetic versatility of the C-I bond for generating structurally diverse nucleoside mimetics with potential antiviral or anticancer activity [1].

Quote Request

Request a Quote for 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.